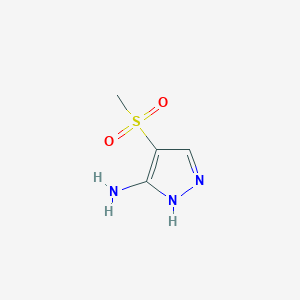

4-(méthylsulfonyl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

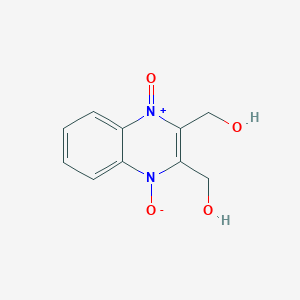

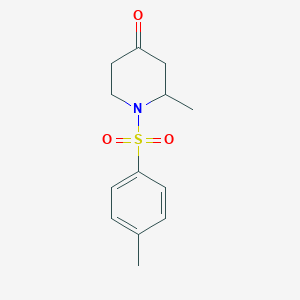

“4-(methylsulfonyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “4-(methylsulfonyl)” indicates a methylsulfonyl group attached to the 4th position of the pyrazole ring, and the “3-amine” indicates an amine group attached to the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a methylsulfonyl group and an amine group attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions. The presence of the amine and sulfonyl groups could make it a participant in reactions involving these functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to be colorless solids .Mécanisme D'action

Target of Action

The primary target of 4-(methylsulfonyl)-1H-pyrazol-3-amine is the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Inhibiting COX-2 can reduce these symptoms .

Mode of Action

4-(methylsulfonyl)-1H-pyrazol-3-amine interacts with its target, COX-2, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostanoids, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, COX-2 converts arachidonic acid into prostanoids. By inhibiting COX-2, 4-(methylsulfonyl)-1H-pyrazol-3-amine prevents this conversion, reducing the production of prostanoids and, consequently, inflammation and pain .

Pharmacokinetics

Similar compounds have been evaluated for their in silico adme prediction

Result of Action

The inhibition of COX-2 by 4-(methylsulfonyl)-1H-pyrazol-3-amine results in a decrease in the production of prostanoids. This leads to a reduction in inflammation and pain, as prostanoids are key mediators of these processes .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using MSA in lab experiments is its high purity and yield. MSA can be synthesized with high purity and yield using various methods, making it an ideal compound for use in scientific research. However, one of the limitations of using MSA in lab experiments is its potential toxicity. MSA has been shown to have cytotoxic effects on certain cells, which can limit its use in certain experiments.

Orientations Futures

There are many potential future directions for the study of MSA. One area of research that has received significant attention is the development of new drugs based on MSA. Researchers are exploring the potential of MSA and its derivatives as anti-inflammatory and anti-cancer drugs, as well as drugs for the treatment of other diseases. Another area of research is the study of the mechanism of action of MSA, which could provide insights into its potential applications and help identify new targets for drug development. Additionally, researchers are exploring the potential of MSA as a biomarker for various diseases and conditions. Overall, the study of MSA is an exciting and promising area of scientific research with many potential applications and directions for future research.

Méthodes De Synthèse

There are several methods for synthesizing MSA, including the reaction of 3-amino-4-methylsulfonylphenylhydrazine with ethyl acetoacetate and the reaction of 3-amino-4-methylsulfonylphenylhydrazine with 1,3-diketones. One of the most common methods for synthesizing MSA is through the reaction of 3-amino-4-methylsulfonylphenylhydrazine with 1,3-dicarbonyl compounds in the presence of a catalyst such as acetic acid. This method yields MSA with high purity and yield.

Applications De Recherche Scientifique

Recherche pharmaceutique

Les composés ayant des structures similaires sont utilisés comme matières premières et intermédiaires dans les produits pharmaceutiques, suggérant des applications potentielles en médecine ou en développement de médicaments .

Développement agrochimique

Le composé peut trouver une application dans le développement d'agrochimiques en raison de ses propriétés structurelles .

Champ des colorants

Il pourrait être impliqué dans la synthèse de colorants ou de pigments, car des structures apparentées sont utilisées dans les domaines des colorants .

Recherche sur les compléments alimentaires

Bien que n'étant pas directement lié à « 4-(méthylsulfonyl)-1H-pyrazol-3-amine », les composés contenant des groupes méthylsulfonyl ont été étudiés pour leur sécurité et leurs applications en tant que compléments alimentaires .

Safety and Hazards

Propriétés

IUPAC Name |

4-methylsulfonyl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYUUMYDUYXHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(NN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)